Triphenylmethane

描述

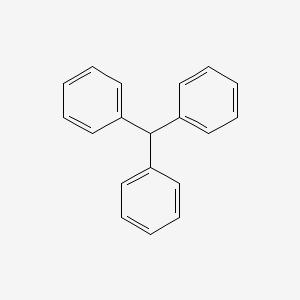

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzhydrylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAQKTZKLRYKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060164 | |

| Record name | Benzhydrylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Triphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

519-73-3 | |

| Record name | Triphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-methylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4UTW9E17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Triphenylmethane: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylmethane and its derivatives form the structural backbone of a vast array of synthetic dyes, pH indicators, and fluorescent probes. Furthermore, the triphenylmethyl (trityl) group serves as a crucial protecting group in organic synthesis, particularly in nucleoside and carbohydrate chemistry. A thorough understanding of the mechanisms governing the synthesis of the this compound core is therefore of significant importance to professionals in chemical research and drug development. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental protocols, and quantitative data.

Core Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic pathways. The most prevalent and historically significant of these is the Friedel-Crafts reaction, which involves the electrophilic aromatic substitution of benzene with a suitable methine group precursor in the presence of a Lewis acid catalyst. An alternative approach utilizes the nucleophilic character of Grignard reagents to construct the triphenylmethyl framework.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is the most common method for synthesizing this compound.[1][2] This reaction typically employs benzene and a tri-halogenated methane, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄), with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3]

The overall reaction when using chloroform and benzene is as follows:

3 C₆H₆ + CHCl₃ + AlCl₃ → (C₆H₅)₃CH + 3 HCl[1]

Alternatively, using carbon tetrachloride, the reaction proceeds to form a triphenylmethyl chloride-aluminum chloride adduct, which is subsequently hydrolyzed.

3 C₆H₆ + CCl₄ + AlCl₃ → (C₆H₅)₃CCl·AlCl₃ (C₆H₅)₃CCl·AlCl₃ + H₂O → (C₆H₅)₃CH + AlCl₃·H₂O + HCl

Mechanism of the Friedel-Crafts Synthesis

The mechanism of the Friedel-Crafts synthesis of this compound is a stepwise electrophilic aromatic substitution. The reaction proceeds through the sequential addition of benzene rings to the central carbon atom.

Step 1: Formation of the Electrophile

The Lewis acid catalyst, aluminum chloride, abstracts a chloride ion from chloroform (or carbon tetrachloride) to generate a dichloromethyl carbocation (or trichloromethyl carbocation). This carbocation is a potent electrophile.

Step 2: First Electrophilic Aromatic Substitution

The dichloromethyl carbocation is attacked by the π-electrons of a benzene molecule, forming a resonance-stabilized carbocation intermediate (an arenium ion). The subsequent loss of a proton from the arenium ion re-establishes the aromaticity of the ring and yields (dichloromethyl)benzene.

Step 3: Second Electrophilic Aromatic Substitution

The process repeats with a second molecule of benzene. The Lewis acid facilitates the departure of another chloride ion from (dichloromethyl)benzene, generating a chlorophenylmethyl carbocation. This is then attacked by a second benzene molecule to form (chloromethylene)dibenzene after deprotonation.

Step 4: Third Electrophilic Aromatic Substitution

In the final substitution step, the remaining chloride is abstracted by the Lewis acid, forming the diphenylmethyl carbocation. This electrophile reacts with a third molecule of benzene to yield the triphenylmethyl carbocation.

Step 5: Formation of this compound

The triphenylmethyl carbocation is then quenched during the workup step (e.g., with water or ether followed by acid) to afford the final product, this compound.

Grignard Reaction

An alternative synthesis of this compound derivatives involves the use of a Grignard reagent. For instance, triphenylmethanol can be synthesized by reacting benzophenone with phenylmagnesium bromide. The resulting tertiary alcohol can then be reduced to this compound.

The synthesis of the intermediate, triphenylmethanol, proceeds as follows:

C₆H₅COC₆H₅ + C₆H₅MgBr → (C₆H₅)₃COMgBr (C₆H₅)₃COMgBr + H₃O⁺ → (C₆H₅)₃COH + Mg(OH)Br

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the Friedel-Crafts reaction as reported in the literature.

| Parameter | Value | Reference |

| Reactants | Benzene and Carbon Tetrachloride | |

| Catalyst | Anhydrous Aluminum Chloride | |

| Molar Ratio (Benzene:CCl₄:AlCl₃) | ~5 : 1 : 1 | |

| Reaction Time | 24 hours | |

| Reaction Temperature | Room Temperature | |

| Yield (recrystallized product) | 68-84% | |

| Melting Point | 92 °C | |

| Boiling Point | 359 °C |

Experimental Protocols

A detailed experimental procedure for the synthesis of this compound via the Friedel-Crafts reaction of benzene and carbon tetrachloride is provided by Organic Syntheses.

Materials:

-

Dry benzene: 292 g (332 cc, 3.7 moles)

-

Dry carbon tetrachloride: 116 g (73.2 cc, 0.75 mole)

-

Anhydrous aluminum chloride (lump form): 100 g (0.75 mole)

-

Anhydrous ether: 110 g (153 cc, 1.48 moles)

-

Ice: 650 g

-

Concentrated hydrochloric acid: 50 cc

-

Ethyl alcohol (for recrystallization)

Procedure:

-

A mixture of dry benzene and dry carbon tetrachloride is prepared in a 1-L flask fitted with a reflux condenser and a calcium chloride tube.

-

Anhydrous aluminum chloride is added in lumps to the mixture.

-

The flask is immediately immersed in an ice-water bath and allowed to stand for 24 hours, during which the temperature is allowed to rise to room temperature.

-

Anhydrous ether is added in small portions through the condenser over a period of 20 minutes with occasional shaking.

-

The reaction mixture is allowed to stand for another 24 hours.

-

The mixture is then poured into a 5-L flask containing ice and concentrated hydrochloric acid.

-

One liter of benzene is added, and the mixture is heated on a steam bath under reflux for 5-10 minutes.

-

After cooling, the benzene layer is separated, washed with warm water containing hydrochloric acid, and then distilled to remove the benzene.

-

The residue is distilled under reduced pressure, and the fraction boiling at 190–215 °C/10 mm is collected.

-

The solidified distillate is recrystallized from ethyl alcohol to yield colorless needles of pure this compound.

Note on Reagent Purity: It is crucial to use anhydrous reagents and to protect the reaction from atmospheric moisture, as water can deactivate the aluminum chloride catalyst.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Friedel-Crafts synthesis of this compound mechanism.

Caption: Experimental workflow for this compound synthesis.

Caption: Grignard synthesis pathway to this compound.

References

Triphenylmethane Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of triphenylmethane derivatives. From their vibrant colors that have shaped the dye industry to their intriguing potential in medicinal chemistry, these compounds continue to be a subject of significant scientific interest. This document details common synthetic methodologies, presents key quantitative data for comparative analysis, and offers specific experimental protocols for the preparation of notable derivatives.

Core Synthesis Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through several key chemical reactions. The choice of method often depends on the desired substitution pattern on the aromatic rings.

Friedel-Crafts Reaction

A classic approach to forming the central C-Ar bond, the Friedel-Crafts reaction can be employed to synthesize the basic this compound structure. Typically, this involves the reaction of an aromatic compound, such as benzene, with a carbon source like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

-

Reaction with Chloroform: 3 C₆H₆ + CHCl₃ → (C₆H₅)₃CH + 3 HCl[1]

-

Reaction with Carbon Tetrachloride: This reaction proceeds via a triphenylmethyl chloride intermediate which is subsequently hydrolyzed.

The Friedel-Crafts approach is particularly useful for preparing the parent hydrocarbon and some simple derivatives.

Grignard Reaction

The Grignard reaction offers a versatile route to a wide array of this compound derivatives, especially the commercially significant dyes. This method involves the reaction of an aryl magnesium halide (Grignard reagent) with a suitable carbonyl compound.

For example, the synthesis of triphenylmethanol, a precursor to many derivatives, can be achieved by reacting phenylmagnesium bromide with benzophenone or an ester like methyl benzoate. The synthesis of prominent dyes such as crystal violet and malachite green also relies on this methodology.[2][3][4]

Aldehyde Condensation and Oxidation of Leuco Dyes

A common industrial method for the synthesis of di- and tri-aminothis compound dyes involves the condensation of an aromatic aldehyde with N-alkylanilines.[5] This reaction initially forms a colorless "leuco" base. The final, intensely colored dye is then produced by the oxidation of this leuco intermediate. Various oxidizing agents can be used, including lead dioxide (PbO₂), manganese dioxide (MnO₂), and dichromates.

Quantitative Data on Synthesis and Properties

For ease of comparison, the following tables summarize key quantitative data related to the synthesis and spectroscopic properties of various this compound derivatives.

Table 1: Synthesis Yields of 4,4'-Diaminothis compound Derivatives

| Entry | Aldehyde | Amine | Catalyst | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | H₃PW₁₂O₄₀ | 0.5 | 80 |

| 2 | Benzaldehyde | Aniline | HZSM5 | 8 | 85 |

| 3 | 4-Chlorobenzaldehyde | Aniline | H₃PW₁₂O₄₀ | 0.5 | 90 |

| 4 | 4-Chlorobenzaldehyde | Aniline | HZSM5 | 8 | 88 |

| 5 | 4-Nitrobenzaldehyde | Aniline | H₃PW₁₂O₄₀ | 0.5 | 95 |

| 6 | 4-Nitrobenzaldehyde | Aniline | HZSM5 | 6 | 92 |

| 7 | 4-Hydroxybenzaldehyde | Aniline | H₃PW₁₂O₄₀ | 1 | 70 |

| 8 | 4-Hydroxybenzaldehyde | Aniline | HZSM5 | 10 | 75 |

| 9 | Benzaldehyde | 4-Toluidine | H₃PW₁₂O₄₀ | 0.5 | 85 |

| 10 | Benzaldehyde | 4-Toluidine | HZSM5 | 8 | 82 |

Data adapted from a study on solvent-free synthesis of diaminothis compound derivatives.

Table 2: Spectroscopic Properties of Selected this compound Dyes

| Derivative | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Malachite Green | 621 | 148,000 | Water |

| Crystal Violet | 590 | 87,000 | Water |

| Basic Fuchsin | 540-550 | - | Water |

| Brilliant Green | 625 | - | Water |

| Methyl Violet | 580-590 | - | Water |

| Diphenylmethyl cation | 440 | 38,000 | FSO₃H/SbF₅ |

| Triphenylmethyl cation | 441 | 42,600 | FSO₃H/SbF₅ |

Note: Molar absorptivity values can vary with solvent and pH. Data compiled from various sources.

Table 3: Fluorescence Quantum Yields of Selected Dyes

| Dye | Solvent | Quantum Yield (Φf) | Notes |

| Malachite Green | Water | Very Low (~10⁻⁴) | Efficient non-radiative decay via internal conversion. |

| Crystal Violet | Water | Very Low (~10⁻⁴) | Fluorescence is highly dependent on solvent viscosity. |

| Rosolic Acid (dianion) | Methanol | - | Exhibits solvatochromism. |

The fluorescence quantum yields of many this compound dyes are notably low in solvents of low viscosity due to the efficient non-radiative decay pathways facilitated by the rotational freedom of the phenyl rings. In more viscous environments, this rotation is hindered, which can lead to an increase in fluorescence.

Key Applications

The unique chemical and photophysical properties of this compound derivatives have led to their use in a wide range of applications.

Dyes and Pigments

The most prominent application of this compound derivatives is as synthetic dyes. They are known for their brilliant and intense colors, spanning the entire visible spectrum.

-

Textiles: Used to dye materials like silk, wool, and cotton.

-

Inks and Paper: Employed in printing inks, copying papers, and as paper colorants.

-

Biological Stains: Crystal violet is a crucial component of the Gram stain for bacterial differentiation, and malachite green is used as a biological stain.

pH Indicators

Many this compound derivatives exhibit halochromism, meaning their color changes with pH. This property makes them excellent pH indicators. The color change is due to alterations in the electronic structure of the molecule upon protonation or deprotonation.

Medicinal Chemistry and Drug Development

This compound derivatives have shown a surprising range of biological activities, making them interesting scaffolds for drug development.

-

Antimicrobial Agents: Crystal violet (gentian violet) has well-established antiseptic and antifungal properties. Malachite green has been used as an antimicrobial agent in aquaculture.

-

Anticancer and Antiviral Potential: Researchers have explored derivatives of this compound for their potential as antitumor and antiviral agents. For instance, certain derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) helicase.

Experimental Protocols

The following are detailed protocols for the synthesis of two common this compound dyes, malachite green and crystal violet, via the Grignard reaction.

Synthesis of Malachite Green

Materials:

-

Magnesium turnings (0.08 g)

-

4-bromo-N,N-dimethylaniline (0.5 g)

-

Anhydrous ethyl ether

-

Iodine crystal (catalyst)

-

Methyl benzoate (78 µL)

-

10% Hydrochloric acid (2 mL)

Procedure:

-

Grignard Reagent Formation:

-

In a dry pear-shaped flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, combine the magnesium turnings and 4-bromo-N,N-dimethylaniline.

-

Gently heat the apparatus with a heat gun to remove any residual moisture (the 4-bromo-N,N-dimethylaniline will melt). Allow to cool to room temperature.

-

Add a small crystal of iodine and 1 mL of anhydrous ethyl ether.

-

Initiate the reaction by gently warming the flask. The reaction is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add an additional 0.5 mL of anhydrous ethyl ether and allow the mixture to reflux gently.

-

-

Reaction with Ester:

-

In a separate vial, dissolve the methyl benzoate in 0.5 mL of anhydrous ethyl ether.

-

After the Grignard reagent has formed (solution is cloudy and most of the magnesium is consumed), cool the reaction flask to room temperature.

-

Add the methyl benzoate solution dropwise to the Grignard reagent with stirring.

-

Allow the reaction to proceed for at least 10 minutes. Gentle warming may be necessary.

-

-

Hydrolysis and Dye Formation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully pour the reaction mixture into a beaker containing 2 mL of 10% aqueous hydrochloric acid. The green malachite green dye will form in the aqueous layer.

-

Synthesis of Crystal Violet

Materials:

-

Magnesium turnings (0.12 g)

-

4-bromo-N,N-dimethylaniline (0.75 g)

-

Anhydrous ethyl ether

-

Iodine crystal (catalyst)

-

Diethyl carbonate (80 µL)

-

10% Hydrochloric acid (2 mL)

Procedure:

-

Grignard Reagent Formation:

-

Follow the same procedure as for the malachite green synthesis (Step 1) using the quantities specified for crystal violet.

-

-

Reaction with Ester:

-

In a separate vial, dissolve the diethyl carbonate in 0.5 mL of anhydrous ethyl ether.

-

Cool the flask containing the Grignard reagent to room temperature.

-

Add the diethyl carbonate solution dropwise to the Grignard reagent with stirring.

-

Allow the reaction to proceed for at least 10 minutes, with gentle warming if necessary.

-

-

Hydrolysis and Dye Formation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully pour the reaction mixture into a beaker containing 2 mL of 10% aqueous hydrochloric acid. The vibrant violet color of crystal violet will appear in the aqueous layer.

-

These protocols are adapted from standard undergraduate organic chemistry experiments and should be performed with appropriate safety precautions in a fume hood.

Visualizations

The following diagrams illustrate a generalized synthesis pathway and the logical relationship of the applications of this compound derivatives.

References

Triphenylmethane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifier and core physical properties of triphenylmethane, a fundamental aromatic hydrocarbon. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Chemical Identification

This compound, also known as 1,1',1''-Methylidynetris[benzene] or Tritan, is unequivocally identified by the following Chemical Abstracts Service (CAS) Registry Number:

This unique numerical identifier is assigned to this specific chemical substance and should be used for unambiguous identification in all scientific literature, databases, and regulatory submissions.

Physical Properties of this compound

This compound is a colorless to light brown crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes, including its suitability as a solvent, its reactivity, and its handling requirements.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₆ | |

| Molecular Weight | 244.33 g/mol | |

| Melting Point | 92-94 °C | |

| Boiling Point | 358-359 °C at 754-760 mmHg | |

| Density | 1.014 g/cm³ at 25 °C | |

| Appearance | Colorless solid | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as dioxane, hexane, ethanol, acetone, benzene, and chloroform. | |

| Acidity (pKa) | Approximately 31-33 |

Standardized Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated slowly.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded.

-

Reporting: The melting point is reported as a range (T1-T2). For a pure compound, this range is typically narrow (0.5-1°C). Impurities tend to depress and broaden the melting point range.

Boiling Point Determination

For high-boiling point solids like this compound, the boiling point is determined at a specific pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid (if the solid is melted) is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Methodology: Water Displacement Method

-

Mass Measurement: A sample of the solid is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for this compound, though a non-polar solvent would be more appropriate given its solubility). The initial volume is recorded.

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is a qualitative or quantitative measure of the ability of a substance to dissolve in a solvent.

Methodology: Shake-Flask Method

-

Preparation: A small, accurately weighed amount of the solid is placed in a test tube or flask.

-

Solvent Addition: A known volume of the solvent is added in small increments.

-

Mixing: After each addition, the mixture is vigorously agitated (shaken) at a constant temperature.

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL). For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the identification and characterization of a chemical compound like this compound.

Caption: Logical relationship between this compound and its key identifiers and physical properties.

References

An In-depth Technical Guide to the Solubility of Triphenylmethane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylmethane in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is a critical factor. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the relationship between solvent properties and the solubility of this compound.

Core Data Presentation: Solubility of this compound

This compound, a nonpolar aromatic hydrocarbon, generally exhibits good solubility in nonpolar and some polar aprotic organic solvents, while it is practically insoluble in polar protic solvents like water.[1][2] Its solubility is influenced by factors such as the polarity of the solvent and the temperature of the system.[1] The following tables summarize the available quantitative and qualitative solubility data for this compound in various common organic solvents.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Aniline | C₆H₅NH₂ | 93.13 | 23 | 5.7[3] |

| Benzene | C₆H₆ | 78.11 | 4 | 4.06[3] |

| 19.4 | 7.24 | |||

| 23.1 | 8.95 | |||

| Carbon Disulfide | CS₂ | 76.13 | -113.5 | 0.99 |

| -60 | 3.52 | |||

| 0 | 34.77 | |||

| 20 | 76 | |||

| Chloroform | CHCl₃ | 119.38 | 0 | 40.65 |

| 20 | 70.9 | |||

| 50 | 176.2 | |||

| Hexane | C₆H₁₄ | 86.18 | 0 | 3.6 |

| 20 | 9.05 | |||

| Pyridine | C₅H₅N | 79.10 | 22.8 | 85.9 |

| Pyrrole | C₄H₅N | 67.09 | 24.6 | 32.1 |

| Sulfur Dioxide | SO₂ | 64.07 | 20 | 19 |

| Thiophene | C₄H₄S | 84.14 | 25.7 | 35.1 |

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility |

| Acetone | C₃H₆O | 58.08 | Good solubility |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Very soluble |

| Dioxane | C₄H₈O₂ | 88.11 | Soluble |

| Ethanol | C₂H₅OH | 46.07 | Sparingly soluble |

| Water | H₂O | 18.02 | Insoluble |

Experimental Protocols: Determination of a Solid Organic Compound's Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary depending on the solvent and solute but is typically in the range of 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using HPLC or a UV-Vis spectrophotometer.

-

For HPLC analysis, inject a known volume of each standard and the sample onto the column and record the peak area.

-

For UV-Vis analysis, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the peak area or absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, at the specified temperature.

-

Mandatory Visualization: Solvent Polarity and this compound Solubility

The following diagram illustrates the general relationship between the polarity of a solvent and the solubility of a nonpolar compound like this compound, based on the principle of "like dissolves like."

Caption: Logical relationship between solvent polarity and this compound solubility.

References

An In-depth Technical Guide to the Crystal Structure and Analysis of Triphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethane, (C₆H₅)₃CH, serves as the fundamental structural backbone for a vast class of synthetic compounds, including the widely used triarylmethane dyes.[1] A thorough understanding of its three-dimensional structure and intermolecular interactions in the solid state is crucial for crystal engineering, polymorph prediction, and the rational design of novel derivatives with tailored physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, details the experimental and computational methodologies used for its characterization, and presents a quantitative analysis of its structural features and crystal packing.

Crystal Structure Determination: An Experimental Workflow

The unambiguous determination of the this compound crystal structure is primarily achieved through single-crystal X-ray diffraction (SCXRD). This gold-standard technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and intermolecular interactions.[1] The typical workflow for structure determination is a multi-step process beginning with material synthesis and culminating in a refined structural model.

Caption: Experimental workflow for this compound crystal structure determination.

Detailed Experimental Protocols

Synthesis: this compound can be synthesized via a Friedel–Crafts reaction. A typical procedure involves reacting benzene with chloroform (CHCl₃) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

-

Reaction: 3 C₆H₆ + CHCl₃ --(AlCl₃)--> (C₆H₅)₃CH + 3 HCl

Crystal Growth: High-quality single crystals suitable for SCXRD are paramount. For this compound, a common and effective method is slow evaporation .

-

A supersaturated solution of purified this compound is prepared in a suitable nonpolar organic solvent (e.g., ethanol or diethyl ether) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The container is loosely covered to allow the solvent to evaporate slowly and controllably over several days at a constant temperature.

-

As the solvent evaporates, the concentration of the solute exceeds its solubility limit, promoting the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SCXRD):

-

Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction intensities are indexed to assign Miller indices (h,k,l) to each reflection. The data is integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption) to yield a final set of structure factors.

Structure Solution and Refinement:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods. This computational approach solves the "phase problem" of crystallography.

-

Structure Refinement: The initial structural model is refined using a full-matrix least-squares method. In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. The quality of the final model is assessed by the residual factor (R-factor).

Crystallographic and Geometric Data

The crystal structure of this compound was first reported by G. G. Giraud and colleagues in 1994. The data reveals a propeller-like conformation of the molecule in the solid state.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study.

| Parameter | Value |

| Empirical Formula | C₁₉H₁₆ |

| Formula Weight | 244.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 16.113(3) Å |

| b | 15.826(3) Å |

| c | 11.171(2) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume (V) | 2851.9(9) ų |

| Molecules per unit cell (Z) | 8 |

| Calculated Density (Dc) | 1.138 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150 K |

| Final R-factor (R) | 0.048 for 1978 observed reflections |

| CCDC Deposition Number | 126193 |

Data sourced from Acta Crystallographica Section C: Crystal Structure Communications, (1994), C50, 1362-1366.

Selected Molecular Geometric Parameters

The molecular structure of this compound features a central sp³-hybridized carbon atom bonded to three phenyl rings. Steric hindrance prevents the rings from being coplanar, resulting in a distinct propeller-like arrangement.

| Bond | Length (Å) | Angle | Angle (°) |

| C(methane) - C(phenyl 1) | 1.535(3) | C(ph1)-C(met)-C(ph2) | 111.4(2) |

| C(methane) - C(phenyl 2) | 1.536(3) | C(ph1)-C(met)-C(ph3) | 112.0(2) |

| C(methane) - C(phenyl 3) | 1.539(3) | C(ph2)-C(met)-C(ph3) | 110.1(2) |

| C(aromatic) - C(aromatic) | 1.378 - 1.391 | C(met)-C(ph)-C(ph) | 119.9 - 121.7 |

Note: The C-C bond lengths and C-C-C angles within the phenyl rings are within the expected ranges for aromatic systems.

Analysis of the Crystal Structure

Once the crystal structure is solved, further analysis can be performed to understand the forces governing the crystal packing and to quantify the intermolecular interactions. This is achieved through a combination of crystallographic analysis tools and computational chemistry methods.

Caption: Logical workflow for the analysis of the this compound crystal structure.

Crystal Packing and Intermolecular Interactions

In the solid state, this compound molecules pack in a herringbone-like motif. The crystal packing is primarily stabilized by a network of weak non-covalent interactions, particularly C-H···π interactions . In these interactions, the hydrogen atoms of the phenyl rings of one molecule interact with the electron-rich π-systems of the phenyl rings of adjacent molecules. These interactions, though individually weak, collectively dictate the overall crystal architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.

Methodology:

-

Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is used as the input.

-

Software: A program such as CrystalExplorer is used to perform the analysis.

-

Surface Generation: The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of the promolecule (the molecule of interest) dominates the total procrystal electron density.

-

Property Mapping: Various properties can be mapped onto this surface. A key property is dnorm, a normalized contact distance that highlights regions of intermolecular contact.

-

Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), representing significant interactions like hydrogen bonds.

-

White regions represent contacts approximately at the van der Waals separation.

-

Blue regions indicate contacts longer than the van der Waals radii.

-

-

Fingerprint Plots: The surface is deconstructed into a 2D histogram known as a fingerprint plot, which plots the distance to the nearest atom external to the surface (dₑ) against the distance to the nearest atom internal to the surface (dᵢ). This plot quantitatively summarizes all intermolecular contacts in the crystal. The percentage contribution of different types of contacts (e.g., C···H, H···H) can be calculated from this plot, providing a quantitative measure of the crystal packing forces.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are employed to complement the experimental data, providing insights into the molecule's intrinsic electronic properties and optimized gas-phase geometry.

Methodology:

-

Structure Input: The molecular geometry from the CIF is used as the starting point.

-

Theory Level Selection: A suitable functional and basis set are chosen. For organic molecules like this compound, a common choice is the B3LYP functional with a 6-31G(d,p) basis set.

-

Geometry Optimization: The energy of the molecule is minimized with respect to its atomic coordinates. This yields the lowest-energy conformation in the gas phase, which can be compared to the solid-state structure to assess the effects of crystal packing on molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Property Calculation: Further single-point energy calculations can be performed to determine electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and dipole moment.

Conclusion

The crystal structure of this compound is defined by an orthorhombic unit cell (space group Pbcn) containing eight molecules arranged in a herringbone pattern. The molecule adopts a propeller-like conformation driven by steric hindrance. The crystal packing is dominated by a network of weak C-H···π interactions, which can be visualized and quantified using Hirshfeld surface analysis. Computational methods, such as DFT, complement the experimental X-ray data by providing insights into the molecule's optimized geometry and electronic structure. This detailed structural knowledge is fundamental for professionals in materials science and drug development, enabling the design of new this compound-based compounds with desired solid-state properties.

References

Spectroscopic Data Interpretation of Triphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of triphenylmethane, a fundamental aromatic hydrocarbon. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is detailed, offering a comprehensive reference for the structural elucidation of this compound and related triarylmethane scaffolds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3022 | Aromatic C-H Stretch | Medium |

| 1597 - 1444 | Aromatic C=C Stretch | Strong |

| 1078 - 1031 | In-plane C-H Bending | Medium |

| 758 - 605 | Out-of-plane C-H Bending | Strong |

Data sourced from a study on the characterization of this compound.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 - 6.94 | Multiplet | 15H | Aromatic Protons (ortho, meta, para) |

| 5.54 | Singlet | 1H | Methine Proton (-CH) |

Spectrum acquired in CDCl₃ at 90 MHz.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | Quaternary Carbon (C attached to 3 phenyl rings) |

| 129.5 | Aromatic CH (ortho-carbons) |

| 128.2 | Aromatic CH (meta-carbons) |

| 126.4 | Aromatic CH (para-carbons) |

| 56.8 | Methine Carbon (-CH) |

Spectrum acquired in CCl₄.[3]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100.0 | [M]⁺ (Molecular Ion) |

| 243 | 28.3 | [M-H]⁺ |

| 167 | 85.8 | [M-C₆H₅]⁺ (Triphenylmethyl cation fragment) |

| 166 | 43.9 | [C₁₃H₁₀]⁺ |

| 165 | 72.2 | [C₁₃H₉]⁺ |

| 152 | 17.2 | [C₁₂H₈]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard procedures for the analysis of small organic molecules like this compound.

Infrared (IR) Spectroscopy: KBr Pellet Method

The infrared spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet technique to ensure the sample is transparent to the IR beam.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die (e.g., 13 mm)

-

Infrared-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Acetone (for cleaning)

Procedure:

-

Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with acetone and ensure they are completely dry to avoid contamination and moisture.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and transfer it to the agate mortar.

-

Grinding: Grind the sample until it becomes a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. Gently triturate the KBr with the sample to achieve a homogeneous mixture.

-

Pellet Formation:

-

Transfer the mixture into the pellet die.

-

Place the die into a hydraulic press.

-

Apply a pressure of approximately 8-10 tons to form a transparent or translucent pellet.

-

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should also be recorded for correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 ¹H NMR Spectroscopy

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 90 MHz or higher)

-

NMR tube (5 mm)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Typical acquisition parameters for a small molecule like this compound include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference the TMS peak to 0 ppm.

-

Integrate the signals.

-

2.2.2 ¹³C NMR Spectroscopy

Instrumentation and Materials:

-

NMR Spectrometer with a broadband probe

-

NMR tube (5 mm)

-

Deuterated solvent such as tetrachloromethane (CCl₄) or CDCl₃ with TMS

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a more concentrated solution than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A standard proton-decoupled pulse sequence is typically used.

-

Due to the low natural abundance of ¹³C and longer relaxation times for quaternary carbons, a larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing:

-

Perform a Fourier transform.

-

Phase the spectrum and reference the TMS signal to 0 ppm. The solvent signal can also be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for aromatic hydrocarbons (e.g., a non-polar or semi-polar column)

-

Helium (carrier gas)

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate components. For this compound, a program could start at a lower temperature and ramp up to a higher temperature to ensure elution.

-

Carrier Gas Flow: A constant flow of helium is maintained through the column.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis, typically at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the molecular weight of this compound (244.33 g/mol ) and its expected fragments (e.g., m/z 50-300).

-

Source and Transfer Line Temperatures: These are maintained at high temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of the analyte.

-

-

Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and fragmentation pattern.

Visualizations

Logical Workflow for Spectroscopic Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound, using this compound as an example.

Caption: Workflow for Spectroscopic Data Interpretation.

Chemical Structure of this compound with NMR Assignments

This diagram shows the structure of this compound with annotations for the chemically distinct protons and carbons, corresponding to the NMR data.

Caption: Structure of this compound with NMR Assignments.

References

The Kinetics of Triphenylmethane Dye Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics governing the formation and fading of triphenylmethane dyes, a class of compounds with significant applications in various scientific fields, including microbiology and analytical chemistry. A thorough understanding of their reaction kinetics is crucial for optimizing their use and for the development of novel applications. This document details the experimental protocols for studying these reactions, presents quantitative data in a structured format, and visualizes the core chemical processes.

Introduction to this compound Dyes and Their Kinetic Importance

This compound dyes, such as crystal violet and malachite green, are characterized by their intense color, which arises from an extensive system of conjugated double bonds across their three phenyl rings and a central carbon atom.[1][2][3] This vibrant coloration is pH-dependent, making them valuable as indicators.[1] The core of their kinetic interest lies in the reaction with nucleophiles, particularly hydroxide ions (OH⁻), which leads to a disruption of the conjugated system and a corresponding loss of color (fading).[2] The study of this fading process provides an excellent model for understanding reaction rates, reaction orders, and the factors that influence them.

The general reaction involves the attack of a hydroxide ion on the electrophilic central carbon atom of the dye cation, leading to the formation of a colorless carbinol product. For crystal violet (CV⁺), the reaction can be represented as:

CV⁺ (purple) + OH⁻ → CVOH (colorless)

The rate of this reaction is influenced by several factors, including the concentration of the reactants, temperature, and the solvent medium.

Reaction Mechanism and Rate Law

The reaction between a this compound dye and a hydroxide ion is typically studied under pseudo-first-order conditions. This is achieved by using a large excess of the hydroxide ion concentration relative to the dye concentration. Under these conditions, the concentration of the hydroxide ion remains effectively constant throughout the reaction.

The generalized rate law for the reaction is:

Rate = k[Dye]ˣ[OH⁻]ʸ

where:

-

k is the true rate constant.

-

[Dye] is the concentration of the this compound dye.

-

[OH⁻] is the concentration of the hydroxide ion.

-

x is the order of the reaction with respect to the dye.

-

y is the order of the reaction with respect to the hydroxide ion.

By maintaining a high and constant concentration of OH⁻, the rate law can be simplified to a pseudo-first-order rate law:

Rate = k'[Dye]ˣ

where k' is the pseudo-rate constant, defined as:

k' = k[OH⁻]ʸ

Experimental evidence from various studies indicates that the reaction is typically first order with respect to the dye (x=1) and first order with respect to the hydroxide ion (y=1), making the overall reaction second order.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the fading of a this compound dye in the presence of a hydroxide ion.

Caption: General mechanism of this compound dye fading.

Experimental Protocols for Kinetic Studies

The kinetics of this compound dye fading are commonly investigated using spectrophotometry. The intense color of the dye allows for its concentration to be monitored over time by measuring the absorbance of the solution at a specific wavelength, typically the wavelength of maximum absorbance (λ_max).

Materials and Equipment

-

This compound dye stock solution (e.g., Crystal Violet, 1.6 x 10⁻⁵ M)

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.05 M, 0.10 M)

-

Deionized water

-

Spectrophotometer or colorimeter

-

Cuvettes

-

Beakers, graduated cylinders, and pipettes

-

Stirring rod

-

Timer

Determination of λ_max

Before conducting kinetic runs, the wavelength of maximum absorbance for the specific dye must be determined. This is done by measuring the absorbance of a dilute solution of the dye across a range of wavelengths. For crystal violet, λ_max is typically around 590 nm.

Beer's Law Calibration

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of the dye at its λ_max. This plot of absorbance versus concentration, as described by the Beer-Lambert Law (A = εbc), allows for the conversion of absorbance measurements taken during the kinetic experiments into concentration values.

Kinetic Run Procedure

-

Prepare separate solutions of the this compound dye and sodium hydroxide of known concentrations.

-

Equilibrate the solutions to a constant temperature.

-

To initiate the reaction, mix equal volumes of the dye and NaOH solutions in a beaker and start the timer simultaneously.

-

Thoroughly stir the reaction mixture.

-

Rinse a cuvette with a small amount of the reaction mixture and then fill it approximately three-quarters full.

-

Place the cuvette in the spectrophotometer and record the absorbance at λ_max at regular time intervals until the color has significantly faded.

-

Repeat the experiment with different initial concentrations of NaOH to determine the order of the reaction with respect to the hydroxide ion.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for a kinetic study of this compound dye fading.

Caption: Workflow for kinetic analysis of dye fading.

Data Presentation and Analysis

To determine the order of the reaction with respect to the dye, the integrated rate laws are used. By plotting the concentration data against time in three different ways, the order of the reaction can be determined from the plot that yields a straight line.

-

Zero-order: A plot of [Dye] vs. time is linear.

-

First-order: A plot of ln[Dye] vs. time is linear. The pseudo-rate constant, k', is the negative of the slope.

-

Second-order: A plot of 1/[Dye] vs. time is linear.

For the reaction of this compound dyes with NaOH, a linear plot of ln[Dye] versus time is typically observed, confirming a first-order dependence on the dye concentration.

Representative Quantitative Data

The following tables summarize typical data collected during a kinetic study of crystal violet fading.

Table 1: Absorbance vs. Time for the Reaction of Crystal Violet with 0.05 M NaOH

| Time (s) | Absorbance at 590 nm |

| 0 | 0.850 |

| 30 | 0.680 |

| 60 | 0.544 |

| 90 | 0.435 |

| 120 | 0.348 |

| 150 | 0.278 |

| 180 | 0.222 |

Table 2: Determination of Pseudo-Rate Constants at Different NaOH Concentrations

| [NaOH] (M) | Pseudo-Rate Constant (k') (s⁻¹) |

| 0.05 | 0.0078 |

| 0.10 | 0.0155 |

Calculation of the True Rate Constant (k)

Once the order with respect to the hydroxide ion is determined (typically first order), the true rate constant, k, can be calculated from the pseudo-rate constants using the relationship k' = k[OH⁻]ʸ. By plotting k' versus [OH⁻], a straight line passing through the origin should be obtained, and the slope of this line will be the true rate constant, k.

Factors Influencing Reaction Kinetics

Several factors can affect the rate of this compound dye formation and fading:

-

Concentration of Reactants: Increasing the concentration of either the dye or the hydroxide ion will increase the rate of the reaction, as there will be more frequent collisions between the reacting molecules.

-

Temperature: An increase in temperature generally increases the reaction rate. This is because a larger fraction of the reactant molecules will possess the necessary activation energy for a successful collision.

-

Solvent: The polarity of the solvent can influence the stability of the charged dye molecule and the transition state, thereby affecting the reaction rate.

-

Presence of a Catalyst: Catalysts can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

-

Ionic Strength: The presence of inert salts can affect the reaction rate by altering the activity coefficients of the ionic reactants.

Conclusion

The study of the reaction kinetics of this compound dye formation and fading provides a valuable model for understanding fundamental principles of chemical kinetics. The reaction with hydroxide ions, which can be conveniently monitored by spectrophotometry, allows for the determination of reaction orders and rate constants. A comprehensive understanding of these kinetic parameters is essential for the effective application of these dyes in research, diagnostics, and industrial processes. The methodologies and data presented in this guide serve as a foundational resource for professionals in chemistry and drug development.

References

A Technical Guide to the Fundamental Properties of Triarylmethane Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical and photophysical properties of triarylmethane dyes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these versatile compounds in their work. This guide covers their synthesis, spectroscopic properties, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Core Structural and Physicochemical Properties

Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central carbon atom bonded to three aryl rings.[1][2] The basic structure is that of triphenylmethane. The color and properties of these dyes are significantly influenced by the presence of various substituents on the aryl rings, such as amino or hydroxyl groups, which act as auxochromes.[1]

The intense color of triarylmethane dyes arises from a delocalized π-electron system across the three aromatic rings, which allows for strong absorption of light in the visible spectrum.[1] The central carbon atom is sp2-hybridized, and the molecule often exists as a resonance-stabilized cation. The specific hue of the dye is determined by the nature and position of the substituents on the aromatic rings.

Many triarylmethane dyes exhibit halochromism, changing color with variations in pH. This property makes them useful as pH indicators. In acidic solutions, the dye molecule can become protonated, leading to a shift in its absorption spectrum and a visible color change. Conversely, in basic solutions, they can form a colorless carbinol (or leuco) form.

Synthesis of Triarylmethane Dyes

The synthesis of triarylmethane dyes can be achieved through several methods, most commonly involving electrophilic aromatic substitution reactions. Two prevalent methods are the condensation of aromatic aldehydes with N,N-dialkylanilines and the Grignard reaction.

Synthesis of Malachite Green via Condensation

Malachite green can be synthesized by the condensation of benzaldehyde with N,N-dimethylaniline in the presence of a dehydrating agent like concentrated sulfuric acid or zinc chloride. The resulting leuco form is then oxidized to the colored dye.

Synthesis of Crystal Violet via a Grignard Reaction

An alternative and effective method for synthesizing triarylmethane dyes like Crystal Violet involves the use of a Grignard reagent. This method typically involves the reaction of a Grignard reagent prepared from an aryl halide with a suitable carbonyl compound, such as diethyl carbonate.

Spectroscopic Properties

The utility of triarylmethane dyes in various applications is largely dictated by their interaction with light. Understanding their absorption and fluorescence properties is therefore crucial.

UV-Visible Absorption Spectroscopy

Triarylmethane dyes exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their intense colors. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are key parameters that characterize these dyes. These properties are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: Spectroscopic Properties of Selected Triarylmethane Dyes

| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| Crystal Violet | 590 | 87,000 | Water | |

| Malachite Green | 621 | 105,000 | Water | |

| Ethyl Violet | 595 | Not Specified | Milli-Q Water | |

| Brilliant Green | 625 | Not Specified | Milli-Q Water | |

| Victoria Blue R | 613 | Not Specified | Milli-Q Water |

Fluorescence Spectroscopy

While many triarylmethane dyes are known for their intense color, their fluorescence quantum yields are often low in solutions of low viscosity due to non-radiative decay pathways involving torsional motion of the aryl rings. However, when the rotation of these rings is restricted, for example, by binding to a protein or in a viscous solvent, a significant enhancement in fluorescence can be observed.

Table 2: Fluorescence Properties of Selected Triarylmethane Dyes

| Dye | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Conditions | Reference |

| Malachite Green Analogs (MGTs) | ~630 | >650 | Varies (up to 4,600-fold enhancement upon protein binding) | Glycerol/Protein Binding | |

| FEB-2000 | ~550 | ~675 | 0.35 | Water | |

| FEB-2000-iRGD | ~550 | ~675 | 0.36 | Water |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of triarylmethane dyes, as well as a common biological application.

Synthesis of Malachite Green

Materials:

-

Benzaldehyde

-

N,N-dimethylaniline

-

Concentrated hydrochloric acid

-

Acetic acid

-

Lead dioxide (PbO₂)

-

Sodium hydroxide

-

Sodium sulfate

-

Light petroleum

Procedure:

-

Mix 35 g of N,N-dimethylaniline and 14 g of benzaldehyde with 31.5 g of concentrated hydrochloric acid.

-

Heat the mixture under a reflux condenser for 24 hours at 100°C.

-

Make the reaction mixture alkaline with sodium hydroxide.

-

Remove unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.

-

Pour the mixture into 1 liter of water to precipitate the leuco base. Filter and wash the leuco base until free from alkali.

-

To oxidize the leuco base, melt 10 g of the dry leuco base and add a mixture of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water.

-

Slowly add a thin paste of 7.5 g of pure lead dioxide with stirring, and continue stirring for 2 hours.

-

Filter off the unreacted lead dioxide. Heat the filtrate to boiling and add sodium sulfate to precipitate any remaining lead.

-

After filtration, heat the solution to boiling again and precipitate the malachite green base with a sodium hydroxide solution.

-

Cool, filter, wash, and dry the product. Purify by dissolving in light petroleum, filtering, and evaporating the solvent.

Synthesis of Crystal Violet

Materials:

-

N,N-dimethyl aniline

-

Carbon tetrachloride

-

Aluminum chloride

-

Crushed ice

-

Ether

-

Sodium bicarbonate

-

Ethanol

Procedure:

-

React N,N-dimethyl aniline with carbon tetrachloride in the presence of aluminum chloride as a catalyst. The reaction should be carried out at a temperature of at least 50°C for no more than 30 minutes.

-

Pour the reaction mixture onto 40 g of crushed ice. The crystal violet will move to the aqueous layer.

-

Wash the organic layer with about 100 ml of water until it is no longer blue.

-

Wash the aqueous layer with ether to remove any unreacted starting materials.

-

Precipitate the aluminum salts by adding sodium bicarbonate.

-

Boil the solution to dryness.

-

Redissolve the crystal violet in ethanol, filter, and recrystallize by adding ether to obtain gold-green crystals.

-

Confirm the product identity using UV-Vis spectrophotometry.

UV-Vis Spectroscopy for Dye Analysis

Materials:

-

Spectrophotometer

-

Cuvettes

-

Solvent (e.g., water, ethanol)

-

Dye solution of known concentration

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.

-

Select the desired wavelength range for scanning (e.g., 380-800 nm for visible dyes).

-

Prepare a blank solution using the same solvent as your dye sample.

-

Fill a clean cuvette with the blank solution and place it in the spectrophotometer.

-

Zero the instrument by recording a baseline spectrum with the blank. This will be subtracted from the sample spectrum.

-

Rinse the cuvette with the dye solution and then fill it with the dye solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy of Dyes

Materials:

-

Fluorometer

-

Cuvettes

-

Solvent

-

Dye solution

Procedure:

-

Turn on the fluorometer and allow the excitation lamp to stabilize.

-

Prepare a dilute solution of the dye in the desired solvent. The absorbance at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.

-

Record the absorption spectrum of the dye solution to determine the optimal excitation wavelength (usually at or near the λmax).

-

Set the excitation wavelength on the fluorometer.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the relative fluorescence quantum yield, a standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Crystal Violet Staining for Cell Viability

Materials:

-

Adherent cells cultured in multi-well plates

-

Phosphate Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

0.1% - 0.5% Crystal Violet staining solution in water or 20% methanol.

-

Solubilization solution (e.g., methanol or 1% acetic acid)

-

Plate reader

Procedure:

-

Aspirate the cell culture medium from the wells.

-

Gently wash the cells with PBS.

-

Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.

-

Remove the fixative and wash the wells with water.

-

Add the crystal violet staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.

-

Remove the staining solution and wash the wells with water until the excess dye is removed.

-

Air dry the plate.

-

Add a solubilization solution to each well to dissolve the bound dye.

-

Measure the absorbance of the solubilized dye in a plate reader at approximately 590 nm. The absorbance is proportional to the number of viable, attached cells.

Visualizations of Key Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental concepts and experimental workflows related to triarylmethane dyes.

Caption: General structure of a cationic triarylmethane dye.

Caption: Key factors that influence the color of triarylmethane dyes.

References

Triphenylmethane: A Versatile Scaffold for Synthetic Dyes in Research and Drug Development

An In-depth Technical Guide